(4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features both piperazine and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the piperazine ring. The allyl group is then added to the piperazine nitrogen. The final step involves the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification methods are also critical to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a pharmaceutical agent. Its piperazine and benzothiophene components are known to exhibit various biological activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with molecular targets in the body. The piperazine ring can interact with various receptors, while the benzothiophene moiety may modulate enzyme activity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine rings, are used in the treatment of psychiatric disorders.
Benzothiophene derivatives: Compounds such as raloxifene, used in the treatment of osteoporosis, share the benzothiophene core.
Uniqueness
What sets (4-ALLYLPIPERAZINO)(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE apart is its combination of both piperazine and benzothiophene moieties, which may confer unique biological activities and chemical reactivity not seen in simpler compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-3-7-19-8-10-20(11-9-19)18(21)17-13-15-12-14(4-2)5-6-16(15)22-17/h3,13-14H,1,4-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZMIOQKYPICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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